molecular formula C10H10F3NO B13718555 4-Cyclopropyl-2-(trifluoromethoxy)aniline

4-Cyclopropyl-2-(trifluoromethoxy)aniline

Cat. No.: B13718555
M. Wt: 217.19 g/mol
InChI Key: JLPLJRVEEYFMRD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It is characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to an aniline ring

Preparation Methods

The synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-(trifluoromethoxy)benzaldehyde.

    Reaction Conditions: The key step involves the formation of the aniline derivative through a series of reactions, including nucleophilic substitution and reduction.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropyl-2-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

4-Cyclopropyl-2-(trifluoromethoxy)aniline can be compared with similar compounds such as:

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

4-cyclopropyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2

InChI Key

JLPLJRVEEYFMRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)OC(F)(F)F

Origin of Product

United States

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